molecular formula C20H20Cl2N2O3 B12178998 4-({2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoyl}amino)benzamide

4-({2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoyl}amino)benzamide

Cat. No.: B12178998
M. Wt: 407.3 g/mol
InChI Key: QFHOHUYSMZCYSC-UHFFFAOYSA-N
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Description

4-({2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoyl}amino)benzamide is a chemical compound known for its significant applications in the pharmaceutical industry. It is a derivative of phenoxyalkanoic acids and is primarily used for its lipid-lowering properties. This compound is known to interact with specific nuclear receptors, making it a valuable agent in the treatment of hyperlipidemia.

Preparation Methods

The synthesis of 4-({2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoyl}amino)benzamide involves several steps:

Industrial production methods typically involve optimizing these steps to ensure high yield and purity while minimizing environmental impact. The use of recyclable solvents and mild reaction conditions are common practices in industrial settings .

Chemical Reactions Analysis

4-({2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoyl}amino)benzamide undergoes various chemical reactions:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

Comparison with Similar Compounds

4-({2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoyl}amino)benzamide is unique compared to other similar compounds due to its specific structural features and mechanism of action. Similar compounds include:

These comparisons highlight the uniqueness of this compound in terms of its efficacy, safety, and therapeutic potential.

Properties

Molecular Formula

C20H20Cl2N2O3

Molecular Weight

407.3 g/mol

IUPAC Name

4-[[2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]amino]benzamide

InChI

InChI=1S/C20H20Cl2N2O3/c1-19(2,18(26)24-14-7-3-13(4-8-14)17(23)25)27-15-9-5-12(6-10-15)16-11-20(16,21)22/h3-10,16H,11H2,1-2H3,(H2,23,25)(H,24,26)

InChI Key

QFHOHUYSMZCYSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC1=CC=C(C=C1)C(=O)N)OC2=CC=C(C=C2)C3CC3(Cl)Cl

Origin of Product

United States

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